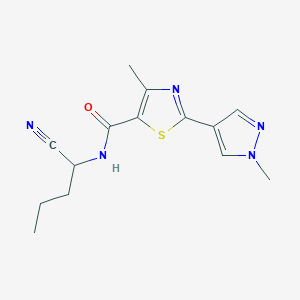

![molecular formula C17H13F3N2S B2935957 1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole CAS No. 478040-08-3](/img/structure/B2935957.png)

1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole

Übersicht

Beschreibung

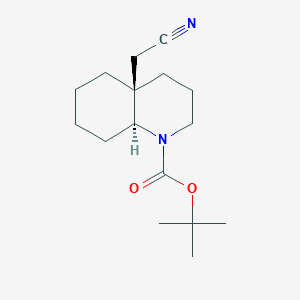

“1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole” is a type of imidazole . It has a molecular formula of C17H13F3N2S, an average mass of 334.360, and a mono-isotopic mass of 334.07515 . It is also known as a potent nitric oxide synthase inhibitor .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole” consists of a phenyl group, an imidazole group, and a trifluoromethyl group . The InChI string isInChI=1S/C17H13F3N2S/c18-17(19,20)14-8-6-13(7-9-14)12-23-16-21-10-11-22(16)15-4-2-1-3-5-15/h1-11H,12H2 . Physical And Chemical Properties Analysis

“1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole” is a solid compound . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to act as a precursor for various organic reactions, enabling the synthesis of a wide range of chemical entities. Its trifluoromethyl group, in particular, is a valuable moiety in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability .

Pharmaceutical Development

In pharmaceuticals, this compound is used to create molecules with potential therapeutic effects. Its imidazole ring is a common feature in many drugs, contributing to its binding affinity to various biological targets. The compound’s structural features can be exploited to design novel drugs with enhanced efficacy and reduced side effects .

Agrochemical Research

The compound’s potential in agrochemical research lies in its ability to be modified into pesticides or herbicides. The trifluoromethyl group can increase the biological activity of agrochemicals, making them more effective at lower doses, thus reducing environmental impact .

Material Science

In material science, this compound can be used to synthesize polymers with specific properties. For example, its incorporation into polymer chains can result in materials with improved thermal stability, chemical resistance, and unique optical properties .

Nitric Oxide Synthase Inhibition

It has been identified as a potent nitric oxide synthase inhibitor. This application is significant in biomedical research, where controlling nitric oxide levels can be crucial in understanding and treating various diseases, including neurodegenerative disorders and cancers .

Antidepressant Research

The compound has been studied for its antidepressant effects. It has shown promise in reducing manifestations of stress in animal models, which could lead to the development of new treatments for depression and stress-related syndromes .

Dye Industry

As an intermediate in dye production, this compound can contribute to the synthesis of complex dyes. Its ability to form stable bonds with other molecules makes it a valuable component in creating dyes with desired colorfastness and brightness .

Enzyme Activity Modulation

In enzymology, the compound can be used to modulate enzyme activity. By binding to enzyme active sites or allosteric sites, it can either inhibit or enhance the activity of enzymes, which is useful in both research and therapeutic contexts .

Wirkmechanismus

Target of Action

The primary target of 1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole is nitric oxide synthase . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, the compound reduces the production of nitric oxide, thereby influencing the processes in which nitric oxide is involved.

Result of Action

The inhibition of nitric oxide synthase by 1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole has been associated with antidepressant effects . In animal models, the compound has been found to reduce manifestations of stress, similar to the effects of fluoxetine .

Eigenschaften

IUPAC Name |

1-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-6-13(7-9-14)12-23-16-21-10-11-22(16)15-4-2-1-3-5-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXIQOXFXUXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

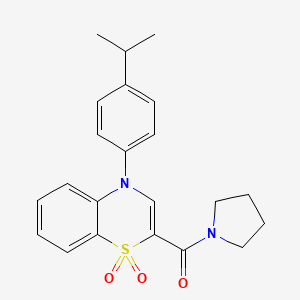

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2935878.png)

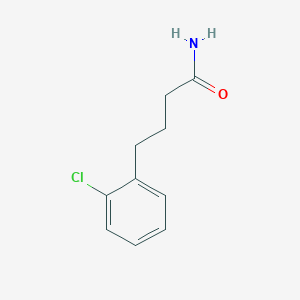

![4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2935882.png)

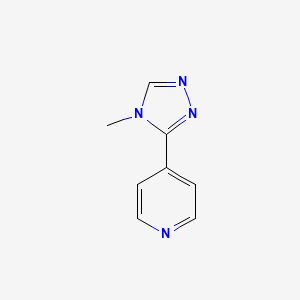

![N-[(2,6-difluorobenzoyl)oxy]-N-[(Z)-1-(1,3-thiazol-2-yl)ethylidene]amine](/img/structure/B2935885.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxy-1-naphthamide](/img/structure/B2935888.png)

![6-Cyclopropyl-2-(methylsulfanyl)-4-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine-3-carbonitrile](/img/structure/B2935893.png)

![1-{4-[(Methylsulfonyl)amino]phenyl}-1-cyclohexanecarboxylic acid](/img/structure/B2935895.png)